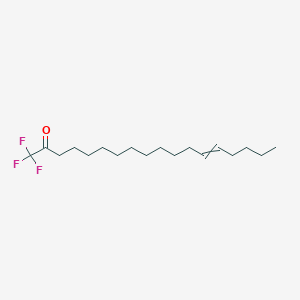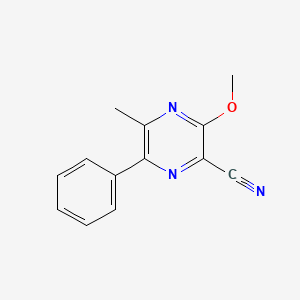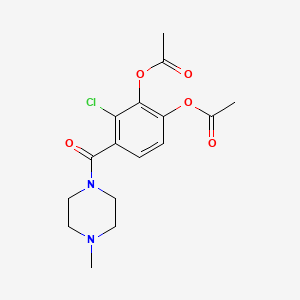![molecular formula C17H31N3OSi3 B14270230 4-[Tris(trimethylsilyl)methyl]benzoyl azide CAS No. 138472-14-7](/img/structure/B14270230.png)
4-[Tris(trimethylsilyl)methyl]benzoyl azide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[Tris(trimethylsilyl)methyl]benzoyl azide is an organic compound characterized by the presence of a benzoyl azide group attached to a benzene ring, which is further substituted with a tris(trimethylsilyl)methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Tris(trimethylsilyl)methyl]benzoyl azide typically involves the reaction of 4-[Tris(trimethylsilyl)methyl]benzoic acid with azide reagents under specific conditions. One common method includes the use of sodium azide (NaN₃) in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN). The reaction is usually carried out at elevated temperatures to facilitate the formation of the azide group .
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
4-[Tris(trimethylsilyl)methyl]benzoyl azide undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, where it acts as a nucleophile to replace other functional groups.
Reduction Reactions: The azide group can be reduced to form primary amines using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (Pd/C, H₂).
Rearrangement Reactions: The compound can undergo rearrangement reactions, such as the Curtius rearrangement, to form isocyanates.
Common Reagents and Conditions
Sodium Azide (NaN₃): Used for nucleophilic substitution reactions.
Lithium Aluminum Hydride (LiAlH₄): Employed in reduction reactions to convert azides to amines.
Catalytic Hydrogenation: Utilizes palladium on carbon (Pd/C) and hydrogen gas (H₂) for the reduction of azides.
Major Products Formed
Primary Amines: Formed through the reduction of the azide group.
Isocyanates: Produced via rearrangement reactions such as the Curtius rearrangement.
科学的研究の応用
4-[Tris(trimethylsilyl)methyl]benzoyl azide has several applications in scientific research:
作用機序
The mechanism of action of 4-[Tris(trimethylsilyl)methyl]benzoyl azide involves the reactivity of the azide group. The azide group can undergo nucleophilic substitution, reduction, and rearrangement reactions, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reaction and application. For example, in bioconjugation, the azide group reacts with alkyne groups through a click chemistry reaction to form stable triazole linkages .
類似化合物との比較
Similar Compounds
Trimethylsilyl Azide: Similar in structure but lacks the benzoyl group.
Benzoyl Azide: Contains the benzoyl group but lacks the tris(trimethylsilyl)methyl group.
Tris(trimethylsilyl)silane: Contains the tris(trimethylsilyl)methyl group but lacks the azide functionality.
Uniqueness
4-[Tris(trimethylsilyl)methyl]benzoyl azide is unique due to the combination of the bulky tris(trimethylsilyl)methyl group and the reactive azide group. This combination imparts distinct reactivity and stability, making it valuable for specific synthetic and research applications .
特性
CAS番号 |
138472-14-7 |
|---|---|
分子式 |
C17H31N3OSi3 |
分子量 |
377.7 g/mol |
IUPAC名 |
4-[tris(trimethylsilyl)methyl]benzoyl azide |
InChI |
InChI=1S/C17H31N3OSi3/c1-22(2,3)17(23(4,5)6,24(7,8)9)15-12-10-14(11-13-15)16(21)19-20-18/h10-13H,1-9H3 |
InChIキー |
CTKQZDQDCDXCNT-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C(C1=CC=C(C=C1)C(=O)N=[N+]=[N-])([Si](C)(C)C)[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



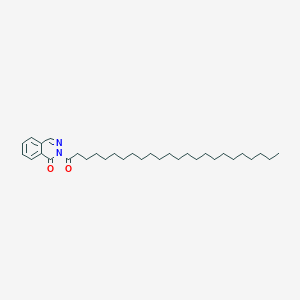
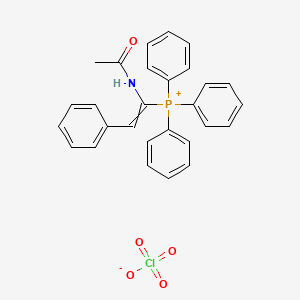



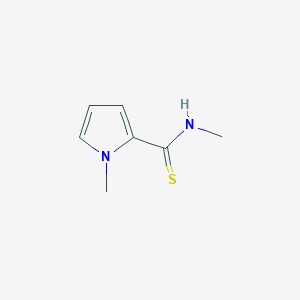
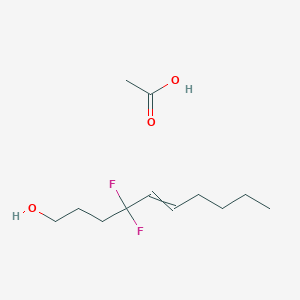
![N,N-Bis{2-[3-(decyloxy)-2-hydroxypropoxy]ethyl}acetamide](/img/structure/B14270183.png)
![8-[(Oxan-2-yl)oxy]-1-(oxiran-2-yl)nonan-4-one](/img/structure/B14270194.png)
